molecular formula C6H10N4O B1520595 3-(1H-Pyrazol-1-yl)propanohydrazide CAS No. 1177300-40-1

3-(1H-Pyrazol-1-yl)propanohydrazide

Cat. No. B1520595
M. Wt: 154.17 g/mol
InChI Key: XNZLTYISUNMPET-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)propanohydrazide is a compound used in scientific experiments due to its high biological activity and potential applications in various research fields. It has a molecular formula of C6H10N4O and a molecular weight of 154.17 g/mol .


Molecular Structure Analysis

The InChI code for 3-(1H-Pyrazol-1-yl)propanohydrazide is 1S/C6H10N4O/c7-9-6(11)2-5-10-4-1-3-8-10/h1,3-4H,2,5,7H2,(H,9,11) . This indicates that the compound contains a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .


Physical And Chemical Properties Analysis

3-(1H-Pyrazol-1-yl)propanohydrazide has a molecular weight of 154.17 g/mol . It should be stored at a temperature of 28°C .

Scientific Research Applications

  • Synthesis and Structural Analysis : The synthesis of pyrazole derivatives, including those related to 3-(1H-Pyrazol-1-yl)propanohydrazide, has been extensively studied. For instance, one study detailed the synthesis and conformational analysis of a new pyrazole derivative, highlighting the molecular and crystal structure determined by X-ray diffraction and the insights from full geometry optimizations and frequency calculations at the B3LYP/6-311++G(d,p) level (Channar et al., 2019). Such research provides foundational knowledge for the development of new materials and pharmaceuticals.

  • Biological Activities : Numerous studies have investigated the biological activities of pyrazole derivatives. Some compounds have been synthesized and evaluated for their anticancer and antimicrobial activities. For example, research on eco-friendly one-pot synthesis of new pyrazolo[1,2-b]phthalazinediones showed significant antiproliferative efficacy on human hepatic cancer cell lines (Rashdan et al., 2018). This highlights the potential of such compounds in the development of new therapeutic agents.

  • Antioxidant Properties : The exploration of antioxidant properties in pyrazole derivatives has also been a focus. Some studies have synthesized and tested new compounds for their free-radical scavenging capacity, indicating potential utility in addressing oxidative stress-related diseases (Karrouchi et al., 2019).

  • Molecular Docking and Spectroscopic Studies : Advanced studies have utilized molecular docking and spectroscopic techniques to further understand the interaction mechanisms of pyrazole derivatives with biological targets. For instance, a study on (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide provided insights into its antidiabetic and antioxidant activities through in vitro evaluation and molecular docking studies (Karrouchi et al., 2020).

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and that the compound should not be inhaled or come into contact with skin or eyes. Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

3-pyrazol-1-ylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c7-9-6(11)2-5-10-4-1-3-8-10/h1,3-4H,2,5,7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZLTYISUNMPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672494
Record name 3-(1H-Pyrazol-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Pyrazol-1-yl)propanohydrazide

CAS RN

1177300-40-1
Record name 3-(1H-Pyrazol-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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